[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester
CAS No.:
Cat. No.: VC1827973
Molecular Formula: C29H40F2N4O4
Molecular Weight: 546.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H40F2N4O4 |
|---|---|
| Molecular Weight | 546.6 g/mol |
| IUPAC Name | [(1S)-2-methyl-1-phenylpropyl] N-[(2R)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate |
| Standard InChI | InChI=1S/C29H40F2N4O4/c1-20(2)25(21-13-8-7-9-14-21)39-28(38)35-29(3,19-22-15-12-16-23(30)24(22)31)26(36)33-17-10-5-4-6-11-18-34-27(32)37/h7-9,12-16,20,25H,4-6,10-11,17-19H2,1-3H3,(H,33,36)(H,35,38)(H3,32,34,37)/t25-,29+/m0/s1 |
| Standard InChI Key | IWEYVTFOHKCWJN-ABYGYWHVSA-N |
| Isomeric SMILES | CC(C)[C@@H](C1=CC=CC=C1)OC(=O)N[C@](C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N |
| Canonical SMILES | CC(C)C(C1=CC=CC=C1)OC(=O)NC(C)(CC2=C(C(=CC=C2)F)F)C(=O)NCCCCCCCNC(=O)N |
Introduction
[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester, also known as PD-161182, is a complex organic compound with a molecular formula of C29H40F2N4O4 and a molecular weight of 546.6 g/mol . This compound is part of a broader class of molecules that have been studied for their potential biological activities, including interactions with various targets in drug discovery processes.
Data Analysis and Visualization
In analyzing compounds like PD-161182, software tools such as Compound Discoverer from Thermo Fisher Scientific play a crucial role. These tools enable the integration of data from mass spectrometry experiments, facilitating the identification and characterization of compounds in complex samples . The software provides features for data visualization and statistical analysis, which are essential for understanding the biological activities and potential applications of compounds.
Data Table: Key Information about [(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester
| Property | Description |
|---|---|
| Molecular Formula | C29H40F2N4O4 |
| Molecular Weight | 546.6 g/mol |
| IUPAC Name | [(1S)-2-methyl-1-phenylpropyl] N-[(2R)-1-[7-(carbamoylamino)heptylamino]-3-(2,3-difluorophenyl)-2-methyl-1-oxopropan-2-yl]carbamate |
| Synonyms | CHEMBL45340, PD-161182, [(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester |
| Identifiers | PubChem CID: 9915428, Pharos Ligand ID: NNHMBAHRXN86 |
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